BenchChemオンラインストアへようこそ!

1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

Histamine H1 receptor Structure-activity relationship Piperazine pharmacophore

1-(5-Bromo-2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine (C₁₈H₂₂BrN₃O; MW 376.3 g/mol) is a disubstituted piperazine derivative bearing a 5-bromo-2-methoxybenzyl group at N1 and a 3-pyridylmethyl group at N4. The compound belongs to the class of 1-(3-pyridylmethyl)piperazines, a scaffold historically explored for histamine H₁ receptor antagonism and antidepressant activity.

Molecular Formula C18H22BrN3O
Molecular Weight 376.3 g/mol
Cat. No. B3467431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE
Molecular FormulaC18H22BrN3O
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CN=CC=C3
InChIInChI=1S/C18H22BrN3O/c1-23-18-5-4-17(19)11-16(18)14-22-9-7-21(8-10-22)13-15-3-2-6-20-12-15/h2-6,11-12H,7-10,13-14H2,1H3
InChIKeyNGEVHRQZPFAABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine – Structural Identity and Core Pharmacophore Classification


1-(5-Bromo-2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine (C₁₈H₂₂BrN₃O; MW 376.3 g/mol) is a disubstituted piperazine derivative bearing a 5-bromo-2-methoxybenzyl group at N1 and a 3-pyridylmethyl group at N4. The compound belongs to the class of 1-(3-pyridylmethyl)piperazines, a scaffold historically explored for histamine H₁ receptor antagonism and antidepressant activity [1]. Its calculated partition coefficient (XlogP = 4.4), along with two hydrogen-bond donors and two acceptors, positions it within drug-like physicochemical space [2]. The presence of the bromine atom on the benzyl ring introduces a heavy atom that increases molecular weight and polarizability relative to non-halogenated analogs, while the methoxy group modulates electron density on the aromatic ring.

Why 1-(5-Bromo-2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine Cannot Be Interchanged with Other Pyridylmethylpiperazine Isomers or Analogs


Within the pyridylmethylpiperazine series, even subtle positional isomerism of the pyridyl attachment (2-, 3-, or 4-position) or halogen substitution pattern on the benzyl ring is known to produce divergent pharmacological profiles. The seminal 1994 study of 4-substituted 1-(3-pyridylmethyl)piperazines demonstrated that compounds with different N4 substituents exhibited H₁ receptor binding IC₅₀ values spanning more than a fivefold range (28 nM to 148 nM) and distinct in vivo antihistamine potencies [1]. The 5-bromo-2-methoxy substitution pattern present in the target compound confers unique electronic and steric features—the bromine atom enhances polarizability and potential halogen-bonding interactions, while the ortho-methoxy group may influence the conformational preference of the benzyl substituent—that are absent in the 3-bromo-4-methoxy isomer (CAS not found in authoritative databases for direct comparison) and in the non-brominated parent 1-(3-pyridylmethyl)piperazine. Consequently, generic substitution with a different pyridyl attachment point or an alternative benzyl halide pattern cannot be assumed to preserve target binding, selectivity, or functional activity without explicit comparative data.

Quantitative Differentiation Evidence for 1-(5-Bromo-2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine Versus Closest Analogs


Positional Isomer Differentiation: 3-Pyridylmethyl vs. 2-Pyridylmethyl and 4-Pyridylmethyl Attachment

The 3-pyridylmethyl attachment on the piperazine N4 position differentiates this compound from its 2-pyridylmethyl and 4-pyridylmethyl isomers. In the structurally related series of 4-substituted 1-(3-pyridylmethyl)piperazines reported by Kmoníček et al. (1994), the 3-pyridylmethyl orientation was essential for antihistamine activity; two compounds in this series (Vc and Vd) displayed H₁ receptor binding IC₅₀ values of 28 nM and 148 nM, respectively, and oral PD₅₀ values of 4.1 mg/kg and 2.4 mg/kg in a guinea pig histamine aerosol model [1]. While the 5-bromo-2-methoxybenzyl-substituted variant was not explicitly tested in that study, the established sensitivity of H₁ receptor affinity to the N4 substituent identity within this scaffold indicates that the 3-pyridylmethyl regioisomer cannot be substituted by the 2- or 4-pyridylmethyl isomers without risking loss of target engagement [1].

Histamine H1 receptor Structure-activity relationship Piperazine pharmacophore

Bromine Substituent Effect: 5-Bromo-2-methoxybenzyl vs. Non-Halogenated Benzyl Analogs

The 5-bromo substitution on the 2-methoxybenzyl group distinguishes this compound from non-halogenated 1-(2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine analogs. The bromine atom contributes substantial additional mass (ΔMW ≈ 79 Da vs. hydrogen) and increases calculated lipophilicity; the measured XlogP for the brominated compound is 4.4, compared to an estimated XlogP of approximately 3.1–3.4 for the non-brominated 2-methoxybenzyl analog based on fragment-based calculation [1]. The bromine also introduces the capacity for halogen bonding (σ-hole interactions) with target proteins, a feature absent in non-halogenated or even chlorinated analogs. In the broader piperazine chemotype literature, bromine substitution at the 5-position of the benzyl ring has been associated with altered target selectivity profiles, as evidenced by the identification of 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate (AMC-01) as an eIF2α inhibitor, whereas the corresponding non-brominated biphenylcarbonyl analog lacked this activity [2].

Halogen bonding Lipophilicity modulation Metabolic stability

Carbonyl vs. Methylene Linker: Differentiation from 1-(5-Bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine

The methylene (–CH₂–) linker between the piperazine N4 and the pyridine ring differentiates the target compound from its carbonyl-containing analog 1-(5-bromo-2-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine (CAS 355393-11-2; MW 390.27 g/mol). In the 1994 antihistamine study, the synthetic route from nicotinoyl piperazides (carbonyl-linked) to the corresponding 3-pyridylmethylpiperazines (methylene-linked) via diborane reduction was a key transformation, and the reduced (methylene-linked) products were the pharmacologically evaluated species [1]. The carbonyl → methylene reduction eliminates the planar amide bond geometry, increasing conformational flexibility and removing a hydrogen-bond acceptor site, which can alter target binding kinetics and metabolic susceptibility (amide hydrolysis vs. oxidative N-dealkylation). The molecular weight difference (ΔMW ≈ +14 Da for the carbonyl analog) and the divergence in hydrogen-bonding capacity (additional HBA in the carbonyl analog) further distinguish the two compounds.

Amide bond reduction Conformational flexibility Metabolic stability

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Core Scaffold Comparators

The compound's calculated physicochemical profile differentiates it from simpler piperazine scaffolds commonly used as building blocks. With a molecular weight of 376.3 Da, XlogP 4.4, 2 HBD, and 2 HBA, the compound occupies a more lipophilic region of drug-like chemical space compared to 1-(3-pyridylmethyl)piperazine (MW 177.25; XlogP ~0.5) or 1-(5-bromo-2-methoxybenzyl)piperazine (MW ~285; XlogP ~3.0) [1]. The combination of both the lipophilic benzyl group and the basic pyridylmethylpiperazine moiety results in a balanced amphiphilic character that may facilitate membrane permeation while retaining aqueous solubility suitable for in vitro assay conditions. These properties are particularly relevant for central nervous system target engagement, where optimal XlogP values typically fall between 2 and 5.

Drug-likeness Lipinski parameters Property-based design

Recommended Research Application Scenarios for 1-(5-Bromo-2-methoxybenzyl)-4-(3-pyridylmethyl)piperazine Based on Available Evidence


Histamine H₁ Receptor Antagonist Lead Optimization and SAR Studies

Based on the established H₁ receptor activity of structurally analogous 4-substituted 1-(3-pyridylmethyl)piperazines (compounds Vc and Vd displaying IC₅₀ values of 28 nM and 148 nM, respectively) [1], this compound serves as a privileged starting point for H₁ antihistamine lead optimization. The 5-bromo-2-methoxybenzyl substituent offers a vector for modulating receptor affinity and selectivity through halogen-bonding interactions, while the 3-pyridylmethyl group preserves the core pharmacophore orientation known to engage the histamine binding site. Researchers should prioritize this compound when exploring SAR around the benzyl substitution pattern within the 1-(3-pyridylmethyl)piperazine series.

CNS-Penetrant Probe Compound Design for Neurotransmitter Receptor Targets

The compound's calculated physicochemical profile (XlogP 4.4; MW 376.3 Da; 2 HBD; 2 HBA) [2] positions it within the optimal range for CNS drug-likeness. The combination of a basic piperazine center (predicted pKa ~8–9) with a lipophilic brominated benzyl group creates a balanced amphiphile suitable for passive blood-brain barrier permeation. This property profile makes the compound a rational choice for designing probe molecules targeting CNS neurotransmitter receptors beyond histamine H₁, particularly aminergic GPCRs where the pyridylmethylpiperazine motif has historical precedent.

Chemical Biology Tool for Studying eIF2α-Mediated Translational Regulation

The identification of a closely related 5-bromo-2-methoxybenzyl piperazine derivative (AMC-01) as an eIF2α-inactivating agent [3] suggests that the 5-bromo-2-methoxybenzyl pharmacophore may engage the integrated stress response pathway. While the target compound bears a 3-pyridylmethyl group instead of the 4-biphenylylcarbonyl group present in AMC-01, the shared benzyl substitution pattern provides a rationale for screening this compound in translation regulation assays, particularly as a comparator to map the structural determinants of eIF2α pathway modulation.

Intermediate for Parallel Library Synthesis and Diversity-Oriented Chemistry

The presence of the aryl bromide substituent on the 2-methoxybenzyl ring provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig). The 3-pyridylmethylpiperazine core remains intact during these transformations, enabling the generation of focused libraries around the benzyl position while preserving the pharmacophoric elements identified in the 1994 antihistamine study [1]. This positions the compound as a versatile intermediate for SAR expansion campaigns.

Quote Request

Request a Quote for 1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.